Spiro[4.5]decan-8-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
spiro[4.5]decan-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c11-9-3-7-10(8-4-9)5-1-2-6-10/h1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSIGHSFWYLVBJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CCC(=O)CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60562376 | |
| Record name | Spiro[4.5]decan-8-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60562376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4027-35-4 | |
| Record name | Spiro[4.5]decan-8-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60562376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | spiro[4.5]decan-8-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Spiro 4.5 Decan 8 One and Its Derivatives
General Synthetic Strategies for Spiro[4.5]decanone Frameworks
The construction of the spiro[4.5]decanone skeleton, which features a cyclopentane (B165970) or cyclohexane (B81311) ring fused to another ring at a single carbon atom, has been accomplished through several key strategic approaches. Historically, methods relied on acid or metal catalysis. mdpi.comresearchgate.net More contemporary strategies involve the integration of organocatalysis and photocatalysis, as well as various intramolecular cycloaddition reactions, to achieve high levels of stereoselectivity and efficiency. mdpi.comresearchgate.net
Acid catalysis represents a fundamental strategy for the synthesis of spiro[4.5]decanone systems. A common method involves the selective deketalization of precursors like 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane. In one such synthesis, acetic acid was employed as the catalyst to produce 1,4-dioxaspiro[4.5]decan-8-one. researchgate.net Optimization of reaction conditions, such as temperature and solvent ratios, significantly improved yields and reduced reaction times. researchgate.net For instance, using an acetic acid/water volume ratio of 5:1 at 65°C, the yield of 1,4-dioxathis compound was increased to 80% with a reaction time of just 11 minutes. researchgate.net Another approach utilizes weak acidic cation exchange resins as catalysts for the hydrolysis of 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane in an aqueous solution, offering an environmentally friendlier process with easy catalyst separation and reuse. google.com
Acid-catalyzed rearrangements are also employed. For example, the rearrangement of specific allylic alcohols in the presence of perchloric acid can afford spiro[4.5]decane ketones exclusively. semanticscholar.org
Table 1: Acid-Catalyzed Synthesis of 1,4-Dioxathis compound
| Starting Material | Catalyst | Solvent/Conditions | Yield | Reference |
| 1,4,9,12-Tetraoxadispiro[4.2.4.2]tetradecane | Acetic Acid (HAc) | HAc/H₂O (5:1), 65°C, 11 min | 80% | researchgate.net |
| 1,4,9,12-Tetraoxadispiro[4.2.4.2]tetradecane | Weak Acidic Cation Exchange Resin | Water, 20-95°C, 0.5-4h | 65% | google.com |
Metal catalysts, particularly those based on palladium and iron, have proven to be powerful tools for constructing spiro[4.5]decanone frameworks with high efficiency and selectivity.
Palladium catalysis is widely used for the asymmetric synthesis of spiro[4.5]decanones. A notable strategy is the Pd-catalyzed decarboxylative [5+2] cycloaddition of vinyl methylene (B1212753) cyclic carbonates with p-quinone methides. This method allows for the construction of spiro[4.5]deca-6,9-dien-8-ones featuring challenging vicinal quaternary carbons, achieving high diastereoselectivity (up to >20:1 dr) and enantioselectivity (up to 96:4 er) at room temperature. rsc.org
Other palladium-catalyzed reactions include:
The synthesis of highly functionalized chiral spirocyclopentyl p-dienones. mdpi.comresearchgate.net
The hydrogenation of dienone precursors to yield the saturated this compound core. For example, 2,3-diphenylspiro[4.5]deca-6,9-dien-8-one can be hydrogenated in toluene (B28343) using palladium on activated carbon to produce 2,3-diphenylthis compound. google.com
The total synthesis of bifidenone, a natural product, which commenced from commercially available 1,4-dioxathis compound and utilized a late-stage palladium-catalyzed decarboxylation–allylation procedure to install one of its stereocenters. acs.org
Table 2: Palladium-Catalyzed Syntheses of Spiro[4.5]decanone Derivatives
| Reaction Type | Reactants | Catalyst System | Product | Key Features | Reference |
| Asymmetric Decarboxylation | Vinyl methylene cyclic carbonates, p-Quinone methides | Pd catalyst | Spiro[4.5]deca-6,9-dien-8-ones | High diastereo- and enantioselectivity (>20:1 dr, 96:4 er) | rsc.org |
| Hydrogenation | 2,3-Diphenylspiro[4.5]deca-6,9-dien-8-one | Palladium on activated carbon | 2,3-Diphenylthis compound | Saturation of cyclohexadienone ring | google.com |
| Decarboxylation-Allylation | Dihydroxylated spiro intermediate | Pd catalyst | Bifidenone precursor | Late-stage stereocenter installation | acs.org |
Iron catalysis offers a cost-effective and environmentally benign alternative for synthesizing spirocyclic compounds. Research has demonstrated the use of Iron(II) catalysts for producing polyfunctionalized cyclopentylamines, which are structurally related to derivatives of spiro[4.5]decanone. mdpi.comresearchgate.net While direct synthesis of the parent this compound using this method is less common, iron-catalyzed cross-coupling reactions are valuable for creating functionalized alkyl structures. nih.gov For example, iron(III) acetoacetate (B1235776) has been used to catalyze the direct cross-coupling of alkyl halides with bis(pinacolato)diboron, a reaction that proceeds under mild conditions and shows broad functional-group compatibility. nih.gov Additionally, iron(III) chloride has been used to catalyze the Paal-Knorr condensation to produce N-substituted pyrroles in water, showcasing the utility of simple iron salts in cyclization reactions. organic-chemistry.org
The synergy between organocatalysis and photocatalysis has emerged as a powerful strategy for the stereoselective synthesis of complex molecules. This approach has been successfully applied to the synthesis of 2-amino-spiro[4.5]decane-6-ones. mdpi.comresearchgate.net In a notable example, 2-methylene-tetrahydronaphthalene-1-ones react with N-cyclopropylanilines in a [3+2] cycloaddition. mdpi.comresearchgate.net This reaction is co-catalyzed by an organic phosphoric acid (a BINOL-derived phosphoric acid) and visible light, proceeding without the need for an external metal or photocatalyst. mdpi.comresearchgate.net The method is lauded for its mild conditions, high atom economy, and excellent diastereoselectivity, achieving up to a 99:1 ratio and yields as high as 88%. mdpi.comresearchgate.net
Intramolecular cycloadditions provide a direct route to the spiro[4.5]decane core by forming one of the rings from a linear precursor.
Intramolecular Schmidt Reaction: This reaction has been utilized to synthesize 2-amino-spiro[4.5]decane-6-ones from ketones and alkyl azides, demonstrating a classic approach to forming nitrogen-containing spirocycles. mdpi.comresearchgate.net
Photochemical [2+2] Cycloaddition: The intramolecular [2+2] photocycloaddition of tethered enones is another effective method for constructing the spiro[4.5]decanone skeleton. This reaction has been a key step in synthetic studies directed toward the natural product perhydrohistrionicotoxin. acs.org
Diels-Alder and Aldol (B89426) Reactions: In a multi-step synthesis of prezizaene sesquiterpenes, a spiro-annulation of a ketal alcohol followed by ozonolysis and an intramolecular aldol cyclization afforded a spiro[4.4]nonane derivative, showcasing the power of sequential cycloaddition and cyclization strategies in building complex spiro systems. mun.ca
Claisen Rearrangement Protocols
The Claisen rearrangement, a powerful carbon-carbon bond-forming reaction, has been effectively utilized in the synthesis of spiro[4.5]decane skeletons. acs.org This -sigmatropic rearrangement typically involves the thermal or Lewis acid-catalyzed rearrangement of an allyl vinyl ether to a γ,δ-unsaturated carbonyl compound. acs.orgniscpr.res.in
One notable application involves a gold(I)-catalyzed cycloisomerization of cyclic 8-aryl-2,7-enyn-1-ols, which proceeds through a Claisen-type rearrangement as the key step. acs.org This method is highly efficient and operates under mild conditions, yielding spiro[4.5]decane structures. For instance, the reaction of 8-arylcyclohex-2-en-7-yn-1-ols with a gold(I) catalyst like Ph₃PAuCl/AgOTf in dichloromethane (B109758) at room temperature rapidly produces phenyl(spiro[4.5]dec-6-en-1-yl)methanone in high yield. acs.org Subsequent chemoselective hydrogenation of the resulting product can afford the saturated spirocyclic ketone. acs.org
Further research has demonstrated that a one-pot Claisen rearrangement can be achieved by heating an allyl alcohol with ethyl vinyl ether and a catalytic amount of propionic acid or mercuric acetate (B1210297) in a sealed tube. niscpr.res.in This approach has been successfully applied in the formal total synthesis of spirocyclic sesquiterpenes like acorone (B159258) and isoacorones. niscpr.res.in Additionally, a tandem Claisen rearrangement/intramolecular oxa-Michael addition sequence has been developed for the synthesis of novel spiro[benzofuran-2,3'-pyrrolidine]-2',5'-diones, highlighting the versatility of this rearrangement in constructing complex spirocycles. beilstein-journals.org
Oxidative Cleavage Strategies
Oxidative cleavage serves as another critical strategy for the formation of the spiro[4.5]decane core. This method often involves the cleavage of a carbon-carbon double bond within a bicyclic or tricyclic precursor to generate the desired spirocyclic ketone.
A key example is the oxidative cleavage of tricyclo[5.2.2.0¹,⁵]undecane intermediates. This process can be achieved using oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or osmium tetroxide (OsO₄). The strategic placement of substituents on the tricyclic system allows for the controlled formation of functionalized spiro[4.5]decan-1-one derivatives, which are precursors to natural products like acorone.
In a different approach, the ozonolytic cleavage of an olefinic alcohol derived from a tricyclic precursor, followed by an oxidative workup with hydrogen peroxide in aqueous glacial acetic acid, affords a spirohydroxy acid. semanticscholar.org This intermediate can then be converted to the target spiro-ketones. semanticscholar.org Another documented method involves a three-step sequence of oxidative cleavage, borohydride (B1222165) reduction, and silylation of epimeric benzoates to produce functionalized spiro[4.5]decane derivatives. publish.csiro.au
Bucherer–Berg Reactions and Ullmann Couplings in Spiro Compound Synthesis
The Bucherer–Berg reaction is a classic multicomponent reaction that produces hydantoins from carbonyl compounds, ammonium (B1175870) carbonate, and potassium cyanide. wikipedia.org This reaction has been adapted for the synthesis of spiro-hydantoins. For example, the Bucherer–Berg reaction of piperidone derivatives leads to the formation of 1,3,8-triazaspiro[4.5]decane-2,4-dione. rsc.org The stereoselectivity of this reaction with substituted cyclohexanones is noteworthy, often yielding the product with the NH group of the hydantoin (B18101) ring in the axial position. csic.es
Ullmann coupling, a copper-catalyzed reaction, is primarily used for forming carbon-carbon or carbon-heteroatom bonds. operachem.com In the context of spiro compound synthesis, Ullmann couplings have been employed in multi-step sequences. For instance, consecutive Ullmann couplings have been used in the synthesis of 1,3,8-triazaspiro[4.5]decane-2,4-dione from a piperidone-derived precursor. rsc.org This reaction can also be utilized in cross-coupling reactions to attach aryl groups to a spirocyclic core, as seen in the synthesis of certain kinase inhibitors. vulcanchem.com
Targeted Synthesis of Functionalized this compound Derivatives
The targeted synthesis of functionalized this compound derivatives is crucial for accessing a wide range of compounds with potential applications in various fields. researchgate.net
Synthesis of 1,4-Dioxathis compound
1,4-Dioxathis compound is a key bifunctional intermediate synthesized primarily through the ketalization of 1,4-cyclohexanedione (B43130) with ethylene (B1197577) glycol under acidic catalysis. This process protects one of the ketone functionalities, allowing for selective reactions at the other carbonyl group.
Selective Deketalization Routes
An alternative and important route to 1,4-dioxathis compound involves the selective deketalization of 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane. researchgate.netresearchgate.net This process is typically carried out in an acidic solution. Research has shown that acetic acid (HAc) is an effective catalyst for this selective deketalization. researchgate.netresearchgate.net The reaction involves the careful hydrolysis of one of the two ketal groups.
Optimization of Catalytic Conditions and Reaction Parameters
Significant efforts have been made to optimize the synthesis of 1,4-dioxathis compound. In the selective deketalization of 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane, optimizing conditions such as reaction temperature, the volume ratio of acetic acid to water, and reactant concentration has led to substantial improvements in yield and reaction time. researchgate.net For instance, under optimized conditions of a reaction temperature of 65°C, a volume ratio of HAc/H₂O of 5:1, and a reactant concentration of 0.5 g·mL⁻¹, the chromatographic yield of 1,4-dioxathis compound was increased to 80% from 65%, with the reaction time being reduced to 11 minutes from 15 hours. researchgate.net
For the direct synthesis from 1,4-cyclohexanedione, a dual ionic liquid catalyst system has been developed, which includes 1-butyl-3-methylimidazolium hydrogen sulfate (B86663) and 1-ethylimidazolium tetrafluoroborate. chemicalbook.com This system has achieved a mass yield of 97.80% with a purity of 99.72% after purification. chemicalbook.com The reaction is carried out by heating the reactants with the ionic liquid catalysts, and the product is then extracted and purified. chemicalbook.com
Below is an interactive data table summarizing the optimized reaction conditions for the synthesis of 1,4-Dioxathis compound via selective deketalization.
| Catalyst | Temperature (°C) | Solvent System (v/v) | Reactant Concentration (g/mL) | Yield (%) | Reaction Time | Reference |
| Acetic Acid | 65 | HAc/H₂O (5:1) | 0.5 | 80 | 11 min | researchgate.net |
Synthesis from Dicarboxylate Precursors
The intramolecular condensation of dicarboxylate precursors, specifically through the Dieckmann condensation or the related Thorpe-Ziegler reaction, represents a classical and effective approach for the formation of cyclic ketones, including the spiro[4.5]decane system.
The Dieckmann condensation involves the base-catalyzed intramolecular cyclization of a diester to form a β-keto ester. This method is particularly effective for synthesizing 5- or 6-membered rings. For the synthesis of this compound, a suitable dicarboxylate precursor would be cyclized to generate the five-membered ring fused at the spiro center. The reaction is typically carried out using a base such as sodium alkoxide in an alcoholic solvent. The success of the Dieckmann condensation often relies on the presence of an enolizable proton in the product, which drives the reaction to completion.
A related method, the Thorpe-Ziegler reaction, utilizes a dinitrile as the starting material, which undergoes an intramolecular condensation catalyzed by a base to form a cyclic α-cyano enamine. Subsequent hydrolysis of this intermediate yields the desired cyclic ketone. This method is conceptually similar to the Dieckmann condensation and provides an alternative route to spirocyclic ketones.
Both the Dieckmann and Thorpe-Ziegler reactions are powerful tools for the construction of the spiro[4.5]decane core from acyclic dicarboxylate or dinitrile precursors.
Synthesis of 1,4-Dithiathis compound
1,4-Dithiathis compound is a valuable synthetic intermediate, often used as a protected form of cyclohexane-1,4-dione. Its synthesis typically involves the reaction of a cyclohexanone (B45756) derivative with 1,2-ethanedithiol (B43112).
Alternatively, the direct reaction of cyclohexanone with 1,2-ethanedithiol in the presence of an acid catalyst can be employed. The use of N-bromosuccinimide (NBS) in dichloromethane at 0°C provides another efficient one-pot procedure for the preparation of related 2,3-dihydro-1,4-benzodithiines from cyclohexanone derivatives and ethane-1,2-dithiol. When a catalytic amount of NBS is used in the reaction of cyclohexanone with ethanedithiol, the corresponding ethylenedithioacetal is formed in high yield.
| Starting Material | Reagents | Product | Yield (%) | Reference |
| p-Methoxyphenol | 1. Birch Reduction 2. Thioacetalization 3. Pyridinium dichromate | 1,4-Dithiathis compound | 33 (overall) | |
| Cyclohexanone | 1,2-Ethanedithiol, p-toluenesulfonic acid, Toluene | 1,4-Dithiaspiro[4.5]decane | 99 | |
| Cyclohexanone | Ethanedithiol, NBS (catalytic) | Cyclohexanone ethylenedithioacetal | 92 |
Synthesis of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Scaffolds
The 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold, a spirocyclic hydantoin, is of significant interest due to its potential pharmacological activities. The Bucherer-Bergs reaction is a prominent multicomponent reaction for the synthesis of hydantoins.
This reaction typically involves heating a ketone, such as a cyclohexanone derivative, with potassium or sodium cyanide and ammonium carbonate in aqueous ethanol (B145695) to directly produce the hydantoin. The reaction is known for its simplicity and effectiveness in preparing 5,5-disubstituted hydantoins. When applied to substituted cyclohexanones, the Bucherer-Bergs reaction can exhibit stereoselectivity, yielding a mixture of diastereomers.
A specific synthesis of 1-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione has been developed using diethyl oxalate, urea, and ammonium carbonate as starting materials. This method is reported to be low-cost, safe, and high-yielding. Another approach involves the cycl
Diastereoselective Control in Spiro[4.5]decane Construction
The precise control of diastereoselectivity in the formation of spiro[4.5]decane systems is crucial for accessing specific isomers with desired biological activities. Several powerful methodologies have been developed to address this challenge.
One notable approach is the gold/palladium relay catalytic tandem cyclization . This method utilizes enynamides and vinyl benzoxazinanones to construct dearomatic 2-oxa-7-azaspiro[4.5]decane derivatives. The process is initiated by a gold(I)-catalyzed cyclization of the enynamide to form a furan-derived azadiene. This intermediate then undergoes a [2+4] cycloaddition with a π-allyl palladium dipole, generated from the decarboxylation of a vinyl benzoxazinanone. This tandem reaction proceeds under mild conditions and demonstrates high diastereoselectivity, achieving diastereomeric ratios (d.r.) from 6:1 to over 20:1. researchgate.net The high level of stereocontrol is attributed to the conformational locking of the azadiene intermediate and the π-allyl palladium intermediate adopting a chair-like transition state during the cycloaddition.
Another effective strategy involves a synergistic photocatalysis and organocatalysis approach for the [3+2] cycloaddition of N-cyclopropylanilines with 2-methylene-tetrahydronaphtalene-1-ones. This metal-free method provides access to 2-amino-spiro[4.5]decane-6-ones with excellent diastereoselectivity, reaching up to 99:1 d.r. mdpi.comresearchgate.net The reaction is promoted by a BINOL-derived phosphoric acid catalyst and proceeds under mild, photocatalyst-free conditions, representing a green chemistry approach with 100% atom economy. mdpi.com The choice of solvent and catalyst is critical, with dichloromethane identified as the optimal solvent for achieving high yield and diastereoselectivity. researchgate.net
Furthermore, samarium(II) iodide (SmI₂)-promoted ketyl radical mediated tandem cyclization offers a stereoselective route to spiro[4.5]decanes. nih.gov This method involves the reaction of ω-alkynyl carbonyl compounds that bear an activated alkene. The stereochemical outcome of the initial cyclization can be controlled by the choice of activators, such as HMPA or Sm. nih.gov
Finally, an organobase-catalyzed Michael–Michael-acetalization cascade has been developed for the synthesis of 1,3-indandione-fused spiro[4.5]decane scaffolds with excellent diastereocontrol. acs.org
| Method | Reactants | Catalyst/Reagent | Diastereomeric Ratio (d.r.) | Yield | Ref |
| Au/Pd Relay Catalytic Tandem Cyclization | Enynamides and Vinyl Benzoxazinanones | Au(I)/Pd(0) | >20:1 | 31–97% | researchgate.net |
| Synergistic Photocatalysis & Organocatalysis | 2-Methylene-tetrahydronaphtalene-1-ones and N-cyclopropylanilines | Phosphoric Acid | up to 99:1 | up to 88% | mdpi.com |
| SmI₂-Promoted Ketyl Radical Cyclization | ω-Alkynyl Carbonyl Compounds with Activated Alkenes | SmI₂ | High | - | nih.gov |
| Michael–Michael-Acetalization Cascade | 1,3-Indandione Precursors | Organobase | Excellent | Good | acs.org |
Enantioselective Synthesis of Spiro[4.5]decanone Derivatives
The asymmetric synthesis of spiro[4.5]decanones, which involves the creation of a chiral spirocenter, is of great interest for the synthesis of optically active natural products and pharmaceuticals. rsc.org
A powerful strategy for the enantioselective construction of the spiro[4.5]decane core is the catalytic asymmetric spirocyclizing Diels-Alder reaction . This approach has been successfully applied to the reaction of exo-enones with dienes, catalyzed by a strongly acidic and confined imidodiphosphorimidate (IDPi) Brønsted acid. nih.govacs.org This method allows for the direct and atom-economic formation of the spirocyclic system with a high degree of regio- and enantioselectivity. nih.gov For instance, the reaction can yield spiro[4.5]decanone derivatives with enantiomeric ratios (e.r.) as high as 98:2. nih.gov The confined chiral microenvironment of the IDPi catalyst is key to controlling the stereochemical outcome. nih.govacs.org
Another significant advancement is the palladium-catalyzed asymmetric decarboxylation strategy. This method has been employed for the construction of spiro[4.5]deca-6,9-dien-8-ones from vinyl methylene cyclic carbonates and p-quinone methides. researchgate.netrsc.org The reaction proceeds at room temperature and generates CO₂ as the only byproduct, demonstrating high atom economy. This approach can achieve excellent enantioselectivity, with reported enantiomeric ratios up to 96:4. researchgate.netrsc.org
The use of chiral auxiliaries also provides a reliable method for enantioselective synthesis. For example, a camphorpyrazolidinone-derived chiral auxiliary has been used in the addition of gem-dichlorocarbene to α,β-unsaturated amides, leading to the diastereoselective formation of gem-dichlorocyclopropanes which can be further transformed into spiro nih.govnih.gov-pentane carboxylic acid ester derivatives. chemrxiv.org
| Method | Reactants | Catalyst/Reagent | Enantiomeric Ratio (e.r.) | Yield | Ref |
| Catalytic Asymmetric Diels-Alder Reaction | exo-Enones and Dienes | Imidodiphosphorimidate (IDPi) Brønsted Acid | up to 98:2 | Good | nih.gov |
| Pd-Catalyzed Asymmetric Decarboxylation | Vinyl Methylene Cyclic Carbonates and p-Quinone Methides | Palladium Complex | up to 96:4 | - | researchgate.netrsc.org |
| Chiral Auxiliary-Mediated Synthesis | α,β-Unsaturated Amides and gem-dichlorocarbene | Camphorpyrazolidinone Auxiliary | High Diastereoselectivity | - | chemrxiv.org |
Control of Spiro Quaternary Carbon Stereochemistry
The construction of a spiro quaternary carbon, a carbon atom at the spiro junction bonded to four other carbon atoms, is a formidable challenge in organic synthesis. acs.org The stereoselective formation of this center is crucial for the synthesis of many complex natural products. acs.org
A significant breakthrough in this area is the palladium-catalyzed asymmetric decarboxylative cycloaddition . This strategy has been successfully used to construct spiro[4.5]deca-6,9-dien-8-ones that feature vicinal quaternary carbons. researchgate.netrsc.org The reaction of vinyl methylene cyclic carbonates with p-quinone methides, catalyzed by a palladium complex, allows for the formation of these highly congested stereocenters with excellent control over both diastereo- and enantioselectivity, achieving a d.r. of over 20:1 and an e.r. of 96:4. researchgate.netrsc.org
The catalytic enantioselective Diels-Alder reaction , as mentioned previously, is also a powerful tool for the direct formation of spiro-fused quaternary stereogenic centers. nih.govacs.org By using a confined and strongly acidic imidodiphosphorimidate (IDPi) catalyst, the cycloaddition of exo-enones with dienes can be effectively controlled to produce spirocyclanes with a high degree of stereoselectivity. nih.gov This method has been shown to be effective even with sterically demanding substrates, such as those that lead to the formation of two vicinal quaternary centers. nih.gov
Furthermore, the Claisen rearrangement has been strategically employed to control the stereochemistry of quaternary stereocenters in the synthesis of spiro[4.5]decane sesquiterpenes. researchgate.net This rearrangement can be highly stereoselective, affording fully functionalized spiro[4.5]decanes in a single step from sterically congested dihydropyran precursors. researchgate.net
| Method | Reactants | Catalyst/Reagent | Stereoselectivity (d.r. / e.r.) | Ref |
| Pd-Catalyzed Asymmetric Decarboxylation | Vinyl Methylene Cyclic Carbonates and p-Quinone Methides | Palladium Complex | >20:1 d.r., 96:4 e.r. | researchgate.netrsc.org |
| Catalytic Asymmetric Diels-Alder Reaction | exo-Enones and Dienes | Imidodiphosphorimidate (IDPi) Brønsted Acid | up to 98:2 e.r. | nih.gov |
| Claisen Rearrangement | Sterically Congested Dihydropyrans | Thermal | Excellent Stereoselectivity | researchgate.net |
Reactivity and Transformations of Spiro 4.5 Decan 8 One
Nucleophilic Addition Reactions
The carbonyl group in Spiro[4.5]decan-8-one is electrophilic and readily undergoes addition reactions with a variety of nucleophiles. These reactions are fundamental to the construction of more complex molecular architectures.
One of the most common nucleophilic addition reactions involves the use of organometallic reagents, such as Grignard reagents and organolithium compounds. For instance, the reaction of this compound with methylmagnesium bromide or methyllithium (B1224462) results in the formation of the corresponding tertiary alcohol, 8-methylspiro[4.5]decan-8-ol. The stereoselectivity of these additions can be influenced by the steric hindrance imposed by the spirocyclic framework.
Another important class of nucleophilic additions is the addition of cyanide, typically from sources like trimethylsilyl (B98337) cyanide (TMSCN), to form cyanohydrins. These intermediates are valuable as they can be further hydrolyzed to α-hydroxy acids or reduced to β-amino alcohols.
Condensation Reactions
This compound can participate in various condensation reactions, which are crucial for forming new carbon-carbon bonds. These reactions typically involve the formation of an enolate intermediate.
The Aldol (B89426) condensation, for example, can occur between two molecules of this compound or with another enolizable carbonyl compound in the presence of a base. This reaction leads to the formation of a β-hydroxy ketone, which can subsequently dehydrate to yield an α,β-unsaturated ketone.
The Knoevenagel condensation provides another route for C-C bond formation. In this reaction, this compound is reacted with an active methylene (B1212753) compound, such as malononitrile (B47326) or ethyl cyanoacetate, in the presence of a weak base like piperidine (B6355638) or ammonia. This results in a condensed product, which is a versatile intermediate for further synthetic transformations.
Oxidation and Reduction Pathways
The ketone functionality of this compound can be readily oxidized or reduced to access different functional groups and oxidation states.
Reduction of the ketone to the corresponding secondary alcohol, Spiro[4.5]decan-8-ol, is a common transformation. This can be achieved using a variety of reducing agents. For stereoselective reductions, bulky hydride reagents are often employed.
| Reagent | Product |
| Sodium borohydride (B1222165) (NaBH₄) | Spiro[4.5]decan-8-ol |
| Lithium aluminum hydride (LiAlH₄) | Spiro[4.5]decan-8-ol |
Conversely, the Baeyer-Villiger oxidation of this compound with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), leads to the formation of a lactone. This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group and can result in two possible regioisomeric lactones, depending on which carbon atom migrates.
Alkylation Reactions at Alpha-Positions
The carbon atoms adjacent to the carbonyl group (α-positions) in this compound can be functionalized through alkylation reactions. This process typically involves the formation of an enolate ion by treatment with a strong base, such as lithium diisopropylamide (LDA), followed by reaction with an alkyl halide.
The regioselectivity of enolate formation can be controlled by the reaction conditions. The kinetic enolate is formed under conditions of a strong, sterically hindered base at low temperatures, while the thermodynamic enolate is favored under equilibrating conditions. Subsequent reaction with an electrophile, like methyl iodide, introduces an alkyl group at the α-position.
Functionalization of the Ketone Moiety
Beyond simple additions, the ketone group of this compound can be transformed into a variety of other functional groups.
The Wittig reaction, for instance, converts the ketone into an alkene. By using a phosphorus ylide, such as methylenetriphenylphosphorane, the carbonyl oxygen is replaced with a methylene group, yielding 8-methylenespiro[4.5]decane. The geometry of the resulting double bond can often be controlled by the choice of ylide and reaction conditions.
Another common functionalization is the formation of an oxime through reaction with hydroxylamine. The resulting this compound oxime can then undergo a Beckmann rearrangement to yield lactams, which are important building blocks in organic synthesis.
Ring Opening and Modification of Spirocyclic Systems
Under certain conditions, the spirocyclic ring system of this compound and its derivatives can undergo ring-opening or rearrangement reactions. These transformations can be synthetically useful for accessing different carbocyclic or heterocyclic frameworks.
For example, the Beckmann rearrangement of the oxime derived from this compound not only functionalizes the ketone but also leads to a ring-expanded lactam. The regiochemical outcome of this rearrangement is determined by which alkyl group anti-periplanar to the hydroxyl group on the oxime migrates.
Spiro[4.5]decanone as a Template for Drug Discovery
Spirocyclic scaffolds, such as this compound, are increasingly utilized in modern drug discovery programs. nih.govresearchgate.net Their rigid conformational nature and three-dimensional character are advantageous for optimizing interactions with biological targets. rsc.org The spiro[4.5]decanone core serves as a privileged structure, providing a fixed orientation for appended functional groups, which can lead to enhanced biological activity and selectivity. rsc.org
Modulation of Pharmacological Activity and Selectivity
The rigid nature of the spiro[4.5]decanone scaffold is a key feature in modulating the pharmacological activity and selectivity of drug candidates. dndi.orgnih.gov By restricting the conformational flexibility of a molecule, the spirocyclic core helps to pre-organize the pharmacophoric elements in a specific spatial arrangement that is optimal for binding to a target protein. rsc.org This can lead to a more potent interaction and, consequently, higher efficacy.
Furthermore, the three-dimensional arrangement of substituents on the spiro[4.5]decanone framework can be exploited to achieve selectivity for a particular biological target over others. nih.gov This is particularly important in drug design to minimize off-target effects. For instance, in the development of enzyme inhibitors, the spirocyclic scaffold can position functional groups to interact with specific amino acid residues in the active site of the target enzyme, while avoiding interactions with the active sites of other related enzymes. nih.gov The successful use of the spiro[4.5]decanone scaffold in creating selective inhibitors for 2-oxoglutarate (2OG)-dependent oxygenases is a testament to this principle. rsc.org
Influence of Spirocycles on Molecular Physicochemical Properties in Drug Development
The incorporation of a spirocyclic moiety like spiro[4.5]decanone can significantly and favorably influence the physicochemical properties of a drug candidate. nih.govbldpharm.com One of the key impacts is on the molecule's three-dimensionality, often measured by the fraction of sp3 hybridized carbons (Fsp3). An increased Fsp3 value is generally associated with a higher success rate in clinical development. bldpharm.com Spirocycles inherently increase the Fsp3 count, moving away from the flat, two-dimensional structures of many traditional drug molecules. rsc.orgbldpharm.com
This shift towards a more three-dimensional structure can lead to improvements in several key drug-like properties: researchgate.netnih.gov
Solubility: The introduction of a spirocyclic core can disrupt molecular planarity and crystallinity, which can lead to enhanced aqueous solubility. rsc.org
Lipophilicity: Spirocycles can modulate a molecule's lipophilicity (logP), a critical parameter for absorption, distribution, metabolism, and excretion (ADME). By replacing more flexible, lipophilic aliphatic chains with a rigid spirocyclic core, it is often possible to reduce lipophilicity while maintaining or improving biological activity. bldpharm.com
Metabolic Stability: The rigid nature of the spiro[4.5]decanone scaffold can protect adjacent chemical bonds from metabolic enzymes, thereby increasing the metabolic stability of the compound and prolonging its duration of action. bldpharm.comresearchgate.net
Development of Prolyl Hydroxylase Domain (PHD) Inhibitors
A prominent application of the spiro[4.5]decanone scaffold is in the development of inhibitors for prolyl hydroxylase domain (PHD) enzymes. rsc.orgresearchgate.net PHDs are key regulators of the hypoxia-inducible factor (HIF) pathway, which plays a crucial role in the cellular response to low oxygen levels. Inhibition of PHDs can stabilize HIF, leading to the upregulation of genes involved in erythropoiesis (red blood cell production), making PHD inhibitors promising therapeutic agents for anemia associated with chronic kidney disease. rsc.orgrsc.org
Structure-Activity Relationship (SAR) Studies of Spiro[4.5]decanone-Containing PHD Inhibitors
Structure-activity relationship (SAR) studies have been instrumental in optimizing the spiro[4.5]decanone scaffold for PHD inhibition. nih.govrsc.org These studies have systematically explored how modifications to different parts of the molecule affect its inhibitory potency against PHD enzymes, typically measured as the half-maximal inhibitory concentration (IC50).
Research has shown that the spiro[4.5]decanone core acts as a template, with specific substitutions on the ring system leading to significant variations in activity. nih.gov For example, the introduction of a biphenyl (B1667301) group has been shown to be crucial for potent inhibition, as it interacts with a hydrophobic pocket in the PHD active site. nih.gov
| Compound | Modification | PHD2 IC50 (µM) | Reference |
|---|---|---|---|
| 11 | Biphenyl substituent | 3.95 ± 0.75 | |
| 23 | Modified biphenyl linkage | 1.05 ± 0.04 | |
| 24 | Further optimized biphenyl substituent | 0.219 ± 0.025 |
Crystallographic Insights into PHD Inhibitor Binding
X-ray crystallography has provided detailed insights into how spiro[4.5]decanone-based inhibitors bind to the active site of PHD enzymes, particularly PHD2. nih.govrsc.org These studies have revealed that the inhibitors occupy the binding site of the natural co-substrate, 2-oxoglutarate, and chelate the active site iron(II) ion in a bidentate manner. nih.govresearchgate.net
A key finding from crystallographic analysis (e.g., PDB entry 6QGV) is the role of the spirocyclic core in positioning a substituent, such as a biphenyl group, to project into a hydrophobic pocket formed by specific amino acid residues. nih.govrcsb.org In PHD2, this pocket is lined by the side chains of Trp-258, Trp-389, and Phe-391. nih.govnih.gov The inhibitor also forms important interactions with other catalytically relevant residues like Arg-322. nih.govnih.gov This precise positioning, facilitated by the rigid spiro[4.5]decanone scaffold, is crucial for the high potency of these inhibitors. nih.gov
Design of Potent and Selective 2-Oxoglutarate Oxygenase Inhibitors
The structural and SAR data have enabled the rational design of potent and selective inhibitors of 2-oxoglutarate (2OG) oxygenases based on the spiro[4.5]decanone template. nih.govrsc.org The human genome contains numerous 2OG-dependent oxygenases, making selectivity a critical aspect of drug design to avoid unwanted side effects. nih.gov
The spiro[4.5]decanone scaffold has proven to be an excellent starting point for achieving selectivity. While the core structure mimics the 2OG co-substrate to ensure binding to the general class of enzymes, modifications to the substituents allow for the exploitation of differences in the substrate-binding pockets of various 2OG oxygenases. nih.gov For instance, studies have shown that certain spiro[4.5]decanone-based PHD inhibitors exhibit high selectivity for PHDs over other 2OG oxygenases like factor inhibiting HIF (FIH) and some lysine (B10760008) demethylases (KDMs). nih.gov This demonstrates the potential of the spiro[4.5]decanone framework for generating highly selective inhibitors for a range of 2OG-dependent enzymes. nih.govrsc.org
Application in Analgesic Compound Development
The this compound framework has been instrumental in the development of potent analgesic compounds. chemicalbook.commedchemexpress.com The inherent structural features of this scaffold allow for the synthesis of derivatives that can effectively modulate pain signaling pathways. For instance, 1,4-Dioxathis compound is a recognized building block in the preparation of powerful analgesic agents. chemicalbook.commedchemexpress.com The structural versatility of this starting material enables the creation of diverse chemical libraries to explore structure-activity relationships for pain management therapies.
Research has also focused on the development of spirocyclic compounds that target multiple pain-related receptors. For example, derivatives of 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane have been synthesized and evaluated as dual μ-opioid receptor agonists and σ1 receptor antagonists, presenting a novel approach to pain treatment. acs.org Furthermore, the investigation into 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives has led to the identification of a new chemotype of δ-opioid receptor-selective agonists, which have shown anti-allodynic efficacy in preclinical models of inflammatory pain. nih.govresearchgate.net
Table 1: this compound Derivatives in Analgesic Research
| Compound Type | Target Receptor(s) | Therapeutic Potential |
|---|---|---|
| 1,4-Dioxathis compound derivatives | Pain signaling pathways | Analgesia chemicalbook.commedchemexpress.com |
| 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives | μ-Opioid receptor (agonist), σ1 Receptor (antagonist) | Pain Treatment acs.org |
| 1,3,8-Triazaspiro[4.5]decane-2,4-dione derivatives | δ-Opioid receptor (selective agonist) | Inflammatory Pain nih.govresearchgate.net |
Research into Mitochondrial Permeability Transition Pore (mPTP) Inhibitors
The mitochondrial permeability transition pore (mPTP) is a critical regulator of cell death and a promising therapeutic target for conditions such as ischemia-reperfusion injury (IRI). nih.govnih.gov this compound derivatives have emerged as a novel class of mPTP inhibitors.
Researchers have designed and synthesized a series of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as potent inhibitors of mPTP opening. nih.govtandfonline.com These compounds are viewed as simplified analogues of the spirocyclic portion of Oligomycin A, a known modulator of the F1/FO-ATP synthase complex, a key component of the mPTP. nih.govtandfonline.com The synthesis of these derivatives often involves a multi-step process, starting from readily available materials and employing techniques like solid-phase synthesis to create a library of compounds with diverse substitutions. tandfonline.com
The biological evaluation of these compounds has demonstrated their ability to inhibit mPTP opening in in vitro models. nih.govresearchgate.net For instance, in a cardiac model of hypoxia/reoxygenation, several derivatives showed significant cytoprotective activity. nih.gov The inhibitory potency was found to be dependent on the substitution pattern on the spirocyclic framework. nih.gov
To understand the structure-activity relationships (SAR) and to guide the design of more potent inhibitors, molecular modeling studies have been conducted. nih.govacs.org These studies have helped to rationalize the observed biological activities and to identify the likely binding site for these this compound derivatives. nih.gov Modeling suggests that these molecules bind at the interface between the c8-ring and subunit a of the ATP synthase. nih.govtandfonline.com The induced fit docking (IFD) protocol has been used to explore the interactions between the ligands and the protein, with one of the most potent inhibitors, 8-benzyl-1-(3-(trifluoromethyl)phenyl)-1,3,8-triazaspiro[4.5]decan-4-one, serving as a molecular probe. acs.orgunife.it
Table 2: In Vitro Activity of Selected 1,4,8-Triazaspiro[4.5]decan-2-one Derivatives as mPTP Inhibitors
| Compound | mPTP Inhibition (%) at 1 µM | Key Structural Features |
|---|---|---|
| 13a | Mild inhibitory activity | Small methyl group at the 3-position. nih.gov |
| 13b | Inactive | - |
| 13c | Increased inhibitory activity compared to 13a | More hindered and branched alkyl chain at the 3-position. nih.gov |
| 14e | High potency | - |
Investigation of Orphanin FQ Receptor Agonists and Opioid Receptor Interactions
The nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor, a member of the opioid receptor superfamily, is a target for the development of novel therapeutics for pain, anxiety, and other neurological disorders. researchgate.netmdpi.com this compound derivatives have been extensively studied as NOP receptor agonists.
A series of 8-acenaphthen-1-yl-1-phenyl-1,3,8-triaza-spiro[4.5]decan-4-one derivatives have been synthesized and evaluated for their binding affinity at the NOP receptor and classical opioid receptors (μ, κ, δ). nih.gov These studies have explored the influence of substitutions on the phenyl ring at position 1 on the affinity and selectivity for the NOP receptor. nih.gov Furthermore, triazospirodecanone derivatives have been developed as potential NOP ligands, with some compounds demonstrating submicromolar agonist activity. rsc.org
The stereochemistry of the this compound scaffold plays a crucial role in determining the affinity and selectivity of these ligands for the NOP receptor. researchgate.net For example, the development of 8-(2,3,3a,4,5,6-hexahydro-1H-phenalen-1-yl)-1-phenyl-1,3,8-triaza-spiro[4.5]decan-4-ones led to the identification of stereoisomers with varying binding affinities. researchgate.net The most selective compound from this series, (1S,3aS)-8-(2,3,3a,4,5,6-hexahydro-1H-phenalen-1-yl)-1-phenyl-1,3,8-triaza-spiro[4.5]decan-4-one (also known as Ro 64-6198), was found to be a full and highly selective agonist at the NOP receptor. researchgate.netmdpi.com Similarly, the separation and testing of enantiomers of 8-(Chroman-4-yl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one revealed that the R-(+)-enantiomer was the eutomer, exhibiting a significantly higher potency as a NOP agonist. rsc.org
Table 3: NOP Receptor Agonists Based on the this compound Scaffold
| Compound | Receptor Profile | Key Finding |
|---|---|---|
| 8-acenaphthen-1-yl-1-phenyl-1,3,8-triaza-spiro[4.5]decan-4-one derivatives | NOP receptor agonists with varying selectivity over opioid receptors. nih.gov | Substitution pattern on the phenyl ring influences affinity and selectivity. nih.gov |
| Ro 64-6198 | Full and selective NOP receptor agonist. researchgate.netmdpi.com | Stereochemistry is critical for high selectivity. researchgate.net |
| R-(+)-8-(Chroman-4-yl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one | Potent NOP receptor agonist. rsc.org | The R-(+)-enantiomer is the more active stereoisomer. rsc.org |
Potential Therapeutic Uses in Specific Disease Areas
The diverse biological activities of this compound derivatives have opened up avenues for their potential therapeutic application in a range of diseases. researchgate.net The ability to fine-tune the conformational and physicochemical properties of these molecules makes them attractive candidates for drug discovery. researchgate.net
In addition to their analgesic properties, these compounds are being explored for their potential in treating inflammatory bowel disease. nih.gov For instance, a series of 2,8-diazaspiro[4.5]decan-1-one derivatives have been identified as selective dual TYK2/JAK1 inhibitors, demonstrating potent anti-inflammatory efficacy in preclinical models of ulcerative colitis. nih.gov
Furthermore, the development of isoform-selective phospholipase D (PLD) inhibitors based on the 1,3,8-triazaspiro[4.5]decan-4-one scaffold holds promise for cancer therapy. nih.gov Inhibition of PLD activity can lead to increased cancer cell apoptosis and decreased metastasis. nih.gov The discovery of potent and selective PLD2 inhibitors from this class of compounds provides valuable tools to investigate the therapeutic potential of targeting individual PLD isoforms. nih.gov
The broad spectrum of biological activities exhibited by spiroheterocycles, including anti-inflammatory, anticonvulsant, and antimicrobial properties, underscores the vast potential of the this compound scaffold in medicinal chemistry. researchgate.net
Anti-inflammatory and Antimicrobial Properties
Derivatives of the this compound scaffold have shown significant promise as both anti-inflammatory and antimicrobial agents. The unique spatial arrangement of functional groups around the spiro core allows for specific interactions with biological targets, leading to potent activity.
In the realm of anti-inflammatory research, compounds incorporating the spiro[4.5]decane framework have been investigated for their ability to modulate inflammatory pathways. For instance, certain 2,8-diazaspiro[4.5]decan-1-one derivatives have been identified as potent and selective dual inhibitors of TYK2/JAK1 kinases. One such derivative, compound 48, demonstrated excellent anti-inflammatory efficacy in models of acute ulcerative colitis, surpassing the activity of the established drug tofacitinib. epa.gov This effect was attributed to the regulation of TYK2/JAK1-mediated gene expression and the modulation of Th1, Th2, and Th17 cell formation. epa.gov
The antimicrobial potential of this compound derivatives is equally compelling. Researchers have synthesized various spiro-thiazolinone and tetraazaspiro[4.5]decane-3-thione derivatives that exhibit activity against a range of bacterial and fungal pathogens. tandfonline.comtandfonline.com The introduction of different aryl groups and fused heterocyclic rings to the spiro scaffold has been shown to significantly influence the antimicrobial spectrum and potency. tandfonline.com For example, certain 6,6-dimethyl-7,9-diaryl-1,2,4,8-tetraazaspiro[4.5]decan-3-thiones have demonstrated potent in vitro activity against bacteria such as E. coli and P. aeruginosa, as well as fungi like Aspergillus flavus. tandfonline.com
| Compound Class | Specific Derivative | Target/Organism | Activity | Source |
|---|---|---|---|---|
| 2,8-Diazaspiro[4.5]decan-1-one | Compound 48 | TYK2/JAK1 Kinases | IC50 (TYK2) = 6 nM, IC50 (JAK1) = 37 nM | epa.gov |
| 6,6-dimethyl-7,9-diaryl-1,2,4,8-tetraazaspiro[4.5]decan-3-thione | Compound 24 | E. coli | MIC = 12.5 mg/mL | tandfonline.com |
| Compound 25 | P. aeruginosa | MIC = 6.25 mg/mL | tandfonline.com | |
| 1,4-Dioxathis compound Derivative | Dioxa aza spiro derivative | S. aureus | MIC = 16 µg/mL |
Neurological Disorder Research
The rigid nature of the spiro[4.5]decane skeleton makes it an attractive scaffold for the design of ligands targeting receptors in the central nervous system. This has led to significant research into its potential for treating a variety of neurological and psychiatric disorders.
One area of focus has been the development of selective ligands for sigma-1 (σ1) receptors, which are implicated in a range of neurological conditions. A series of 1-oxa-8-azaspiro[4.5]decane derivatives were synthesized and found to exhibit nanomolar affinity for σ1 receptors. nih.gov Compound 8 from this series, in its radiolabeled form ([18F]8), demonstrated high initial brain uptake and specific binding in σ1 receptor-rich regions of the brain, suggesting its potential as a lead compound for developing brain imaging agents. nih.gov
Furthermore, derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-dione have been identified as a novel chemotype of δ opioid receptor (DOR) selective agonists. nih.govontosight.ai DORs are a target for treating neurological and psychiatric disorders, and the discovery of new agonist chemotypes is crucial for developing improved therapeutic agents. nih.govontosight.ai The most potent of these spiro derivatives was found to be selective for DOR over a wide range of other G-protein coupled receptors and demonstrated anti-allodynic efficacy in a model of inflammatory pain. nih.gov
| Compound Class | Target Receptor | Key Finding | Source |
|---|---|---|---|
| 1-Oxa-8-azaspiro[4.5]decane derivatives | Sigma-1 (σ1) Receptor | Nanomolar affinity (Ki = 0.47 - 12.1 nM) and good selectivity over σ2 receptors. | nih.gov |
| 1,3,8-Triazaspiro[4.5]decane-2,4-dione derivatives | δ Opioid Receptor (DOR) | Novel chemotype of selective DOR agonists with anti-allodynic efficacy. | nih.govontosight.ai |
| 8-Aminospiro[4.5]decane hydrochloride derivatives | Various CNS targets | Screened for neuropharmacological effects for potential in treating neurological disorders. | google.com |
Treatment of Anemia and Ischemia-Related Diseases
A significant application of the this compound scaffold is in the development of inhibitors for prolyl hydroxylase domain (PHD) enzymes. PHDs are key regulators of the hypoxia-inducible factor (HIF) pathway, which plays a crucial role in the body's response to low oxygen levels. By inhibiting PHDs, the HIF pathway is activated, leading to the production of erythropoietin (EPO) and subsequent stimulation of red blood cell production. This makes PHD inhibitors a promising therapeutic strategy for anemia, particularly in patients with chronic kidney disease.
Research has shown that spiro[4.5]decanone-containing compounds are effective templates for creating potent and selective PHD inhibitors. tandfonline.comgoogle.com Structure-activity relationship (SAR) studies have been conducted to optimize the inhibitory activity and selectivity of these compounds. google.com For example, certain spiro[4.5]decanone derivatives have demonstrated potent inhibition of PHD2, a key enzyme in the HIF degradation pathway, with IC50 values in the nanomolar range. tandfonline.com These findings highlight the potential of this class of compounds in the treatment of anemia and other diseases related to ischemia. tandfonline.comgoogle.com
| Compound Class | Target Enzyme | Therapeutic Application | Reported Activity | Source |
|---|---|---|---|---|
| Spiro[4.5]decanone derivatives | Prolyl Hydroxylase Domain (PHD) enzymes | Anemia, Ischemia-related diseases | Effective templates for potent and selective inhibitors. | tandfonline.comgoogle.com |
| 2,8-Diazaspiro[4.5]decan-1-one derivative | PHD2 | Anemia, Ischemia-related diseases | IC50 for compound 24: 0.219 ± 0.025 μM | tandfonline.com |
Dyslipidemia and Atherosclerosis Treatment
The development of novel agents to treat dyslipidemia and atherosclerosis remains a critical area of cardiovascular research. Spiro[4.5]decane derivatives have emerged as a potential therapeutic avenue for these conditions. A European patent describes a series of spiro[4.5]decane derivatives for use in the treatment of dyslipidemias and atherosclerosis. google.comguidechem.com The patent highlights the potential of these compounds to address pathologies where membrane lipid peroxidation plays an initiating or aggravating role. google.comguidechem.com
Further research into azacyclic spiro derivatives has identified them as hormone-sensitive lipase (B570770) (HSL) inhibitors. HSL is a key enzyme in the hydrolysis of triglycerides in adipose tissue, and its inhibition can be a therapeutic strategy for diabetes, dyslipidemia, and atherosclerosis. rsc.org Specific 2,8-diaza-spiro[4.5]decan-1-one derivatives have been synthesized and are being investigated for these applications.
Applications in Insecticide Development
The spirocyclic structure is a key feature in a number of modern insecticides. The compound 1,4-Dioxathis compound serves as a valuable bifunctional synthetic intermediate in the production of various organic chemicals, including insecticides. Its unique structure allows for the synthesis of more complex molecules with insecticidal properties. Spiro-based insecticides often act by disrupting lipid biosynthesis in insects, a mode of action that can be effective against a variety of pests. The development of new insecticides with novel mechanisms of action is crucial for managing insect resistance, and the spiro[4.5]decane scaffold offers a promising starting point for such endeavors.
Role in Liquid Crystal Research
Beyond its biomedical applications, the spiro[4.5]decane framework has also found a place in materials science, particularly in the field of liquid crystals. The rigid and well-defined geometry of spiro compounds makes them excellent building blocks for creating materials with specific organizational properties.
Researchers have synthesized geometric isomers of a 1,3-diazaspiro[4.5]decane-2,4-dione derivative that exhibit liquid crystalline behavior. These compounds, featuring a hydrophobic unit attached to the spiro core, self-assemble into rosette-shaped structures that form hexagonal columnar liquid crystal phases. The distinct properties of the different isomers highlight the profound impact of subtle structural variations on the bulk properties of the material. Additionally, 1,4-Dioxathis compound is utilized as an intermediate in the synthesis of liquid crystals, underscoring the versatility of this chemical family in advanced materials development.
Conclusion
Spiro[4.5]decan-8-one stands out as a chemical compound of significant interest in contemporary research. Its spirocyclic nature imparts a unique three-dimensional structure that is highly sought after in the design of new molecules with specific functions. The presence of a reactive ketone group further enhances its utility as a versatile synthetic intermediate. Research into this compound and its derivatives has already shown considerable promise, particularly in the field of medicinal chemistry, where it serves as a valuable scaffold for the development of novel therapeutic agents. As synthetic methodologies continue to advance, the full potential of this compound in both academic and industrial settings is expected to be further realized, paving the way for new discoveries in medicine and materials science.
Natural Products Containing Spiro 4.5 Decan 8 One Structural Motifs
Classification and Occurrence of Spiro[4.5]decane-Based Natural Products
Spiro[4.5]decane-based natural products are predominantly classified as sesquiterpenoids. These compounds are found in a wide array of natural sources, including plants, fungi, and marine organisms. mdpi.commdpi.com The specific substitution patterns and stereochemistry of the spiro[4.5]decane core give rise to several distinct families of sesquiterpenes.
Major classes include:
Vetivane Sesquiterpenoids: Characterized by the vetivane skeleton, this group includes well-known compounds like α-vetispirene, β-vetispirene, and β-vetivone. nih.gov They are famously isolated from vetiver oil, derived from the roots of the grass Chrysopogon zizanioides. nih.govniscair.res.in
Acorane Sesquiterpenoids: These compounds possess the acorane skeleton, which is a spiro[4.5]decane framework with a specific substitution pattern, including an isopropyl group. nih.govfrontiersin.org They are found in both plants, such as those of the Acorus genus, and microorganisms, including various fungi. mdpi.comnih.gov
Axane Sesquiterpenoids: This class includes compounds like gleenol (B1239691) and axenol, which are epimers containing the spiro[4.5]decane core. thegoodscentscompany.com
Hinesane and Eudesmane-related Spiro Sesquiterpenoids: Hinesol (B1673248) and agarospirol (B1665057) are representative examples. Hinesol is found in the essential oils of plants like Atractylodes lancea, while agarospirol is a key component of agarwood resin, produced by Aquilaria trees in response to fungal infection. nih.govnih.govnih.gov
Table 1: Representative Spiro[4.5]decane Natural Products and Their Sources
| Compound Class | Representative Compound(s) | Natural Source(s) |
|---|---|---|
| Vetivane | β-Vetivone, α-Vetispirene | Vetiver grass (Chrysopogon zizanioides) nih.govniscair.res.in |
| Acorane | Acorone (B159258), Acoradiene | Acorus species, Fungi (Penicillium bilaiae) nih.govfrontiersin.orgsemanticscholar.org |
| Hinesane | Hinesol | Atractylodes lancea nih.govresearchgate.net |
| Eudesmane (Spiro) | Agarospirol | Agarwood (Aquilaria species) nih.govsemanticscholar.org |
| Axane | Gleenol, Axenol | Cryptomeria japonica, Pelargonium endlicherianum nih.gov |
Total Synthesis of Spiro[4.5]decane Sesquiterpenes
The intricate three-dimensional structure of spiro[4.5]decane sesquiterpenes has made them attractive targets for total synthesis, leading to the development of numerous innovative synthetic strategies.
The axane sesquiterpenes, gleenol and its epimer axenol, have been synthesized through various routes. A notable approach involves the use of a Claisen rearrangement to construct the multi-functionalized spiro[4.5]decane core as a single diastereomer. This key step is followed by the installation of the necessary isopropyl group and a diastereoselective reduction of a ketone to furnish the final natural products. An alternative enantiomerically pure synthesis of (−)-gleenol and (−)-axenol begins with R-(−)-carvone, utilizing a silicon-guided, acid-promoted rearrangement of an epoxy-noreudesmane intermediate to form the characteristic spiroaxane framework.
The total synthesis of vetivane-type sesquiterpenes, including (±)-α-vetispirene and (±)-β-vetivone, has been accomplished through stereoselective methods. One prominent strategy is based on a Claisen rearrangement of an alkenyl bicyclic dihydropyran system. This rearrangement proceeds with high stereoselectivity to create a functionalized spiro[4.5]decane intermediate, which serves as a versatile precursor for these vetivane sesquiterpenes. Another approach has achieved the collective synthesis of five spiro[4.5]decane sesquiterpenoids, including α- and β-vetispirenes and β-vetivone, from a common cyclohexanone-β-ketoester precursor.
Multiple synthetic routes to (±)-hinesol and (±)-agarospirol have been developed. One method constructs the spiro[4.5]decane framework through a photocycloaddition between methyl 2,4-dioxopentanoate and a substituted cyclohexene, followed by a retro-benzilic acid rearrangement. This sequence yields a spirocyclic diketone that is further elaborated to produce hinesol and agarospirol. Another concise and connective synthesis of these spirovetivanes has also been reported, showcasing efficient construction of the core structure.
The acorane sesquiterpenes, characterized by the spiro[4.5]decane skeleton, have been the subject of significant synthetic efforts. semanticscholar.orgacs.org An efficient strategy for their construction involves a bridgehead substitution followed by an oxidative cleavage of a tricyclic intermediate to produce the spiro[4.5]decane system, which serves as a precursor to acorone and isoacorone. semanticscholar.org Formal syntheses of acoradienes have been achieved via rhodium-catalyzed Claisen rearrangement/hydroacylation reactions. researchgate.net
Spirojatamol, another sesquiterpenoid featuring the spiro[4.5]decane core, was isolated from the roots of Nardostachys jatamansi. organic-chemistry.org Its total synthesis has been accomplished through strategies that include an intramolecular aldol (B89426) reaction of a keto acetal (B89532) to form the spirobicyclic system. researchgate.netrsc.org Another key step in a different synthetic approach involved the highly regioselective conversion of a ketone to an alkene. organic-chemistry.org
Biological Significance of Spiro[4.5]decane Natural Products
Natural products containing the spiro[4.5]decane motif exhibit a broad spectrum of biological activities, making them promising candidates for further investigation in medicinal chemistry.
Hinesol, isolated from Atractylodes lancea, has demonstrated potent anticancer activity. nih.govmedchemexpress.com It has been shown to inhibit cell growth and induce apoptosis in human leukemia and non-small cell lung cancer cell lines. nih.govresearchgate.netmedchemexpress.com The mechanism of action involves the induction of cell cycle arrest and the downregulation of the MEK/ERK and NF-κB signaling pathways. medchemexpress.com
Agarospirol, a primary constituent of agarwood oil, is associated with the oil's antimicrobial and anti-inflammatory properties. nih.govsemanticscholar.org Studies have shown that agarwood essential oil containing agarospirol has antifungal activity and can inhibit the production of inflammatory mediators. nih.govsemanticscholar.orgresearchgate.net
Acorane-type sesquiterpenes, isolated from various fungal sources, have shown notable anti-neuroinflammatory effects. nih.govfrontiersin.org Certain acoranes can efficiently reduce the production of nitric oxide (NO) in lipopolysaccharide-induced macrophages and suppress the expression of inflammatory proteins like iNOS and COX-2. nih.govfrontiersin.orgmdpi.com
The vetivane sesquiterpenoids, particularly α-vetivone and β-vetivone from vetiver oil, are recognized for their antioxidant properties. nih.govaromaticscience.com They exhibit strong free-radical scavenging activity, suggesting their potential as natural antioxidants. niscair.res.innih.govmdpi.com
While less is known about the specific biological activities of gleenol and axenol, many sesquiterpenoids are valued in the fragrance and flavor industries and are subjects of ongoing research for their therapeutic potential.
Table 2: Reported Biological Activities of Spiro[4.5]decane Sesquiterpenes
| Compound | Biological Activity |
|---|---|
| Hinesol | Anticancer (induces apoptosis, cell cycle arrest), Anti-inflammatory nih.govresearchgate.netmedchemexpress.com |
| Agarospirol | Antimicrobial, Anti-inflammatory nih.govsemanticscholar.org |
| Acoranes | Anti-neuroinflammatory (inhibit NO, iNOS, COX-2 production) nih.govfrontiersin.orgmdpi.com |
| β-Vetivone | Antioxidant (free-radical scavenging) nih.govaromaticscience.com |
| α-Vetivone | Antioxidant (free-radical scavenging) nih.govaromaticscience.com |
Structural Elucidation and Characterization of Natural Spiro[4.5]decanone Derivatives
The definitive identification and characterization of natural products possessing the spiro[4.5]decan-8-one framework rely on a synergistic application of modern spectroscopic techniques. The elucidation process is a systematic investigation that begins with the determination of the molecular formula and proceeds through the detailed mapping of the molecule's two-dimensional and three-dimensional structure. The principal analytical methods employed for this purpose are mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and single-crystal X-ray crystallography.
High-resolution mass spectrometry (HRMS) is fundamental in establishing the elemental composition of an unknown spiro[4.5]decanone derivative. This technique provides a highly accurate mass measurement, which allows for the calculation of the precise molecular formula, thereby revealing the number and types of atoms present in the molecule.
Once the molecular formula is known, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the complex carbon-hydrogen framework of spiro[4.5]decanone derivatives. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically required to piece together the connectivity of the atoms.
1D NMR Spectroscopy:
¹H NMR (Proton NMR): This experiment provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. The chemical shift (δ) of a proton signal indicates its electronic environment, while the integration of the signal corresponds to the number of protons of that type. Spin-spin coupling patterns (splitting) reveal the number of adjacent protons.
¹³C NMR (Carbon-13 NMR): This technique identifies the number of non-equivalent carbon atoms in the molecule and provides information about their chemical environment (e.g., whether they are part of a carbonyl group, a double bond, or a saturated ring).
2D NMR Spectroscopy:
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. This is crucial for tracing out the carbon chains within the rings of the this compound skeleton.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached, allowing for the definitive assignment of protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. These long-range correlations are vital for connecting different fragments of the molecule, such as linking substituents to the spirocyclic core and for identifying quaternary (non-protonated) carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals the spatial proximity of protons within the molecule. Correlations in a NOESY spectrum indicate that protons are close to each other in space, which is instrumental in determining the relative stereochemistry of the molecule, such as the orientation of substituents on the rings.
For compounds that can be crystallized, single-crystal X-ray crystallography offers the most definitive and unambiguous method for structure determination. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a three-dimensional model of the molecule can be generated, revealing the precise spatial arrangement of every atom. This technique provides absolute stereochemistry, bond lengths, and bond angles, thus confirming the structural assignments made through NMR and MS.
Acorane sesquiterpenoids, a class of natural products featuring the spiro[4.5]decane skeleton, serve as excellent examples of the application of these techniques. For instance, the structures of acorone and isoacorone, which are this compound derivatives, were elucidated through a combination of these spectroscopic methods. The carbonyl group at the C-8 position is readily identified by its characteristic chemical shift in the ¹³C NMR spectrum (typically around δ 200-220 ppm). The connectivity of the cyclopentane (B165970) and cyclohexane (B81311) rings, along with the positions of methyl and isopropyl substituents, are meticulously mapped out using COSY, HMBC, and NOESY data.
Below are illustrative data tables for a representative this compound derivative, showcasing the type of information obtained from these analytical techniques.
Spectroscopic Data for a Representative this compound Derivative
| Technique | Data |
| High-Resolution Mass Spectrometry (HRMS) | Molecular Formula: C₁₅H₂₄O |
| Observed m/z: 220.1827 [M]⁺ | |
| Calculated m/z: 220.1827 for C₁₅H₂₄O |
| ¹³C NMR (125 MHz, CDCl₃) | ¹H NMR (500 MHz, CDCl₃) | COSY Correlations | HMBC Correlations |
| δc (ppm) | Position | δH (ppm, multiplicity, J in Hz) | Correlates with δH (ppm) |
| 215.1 | C-8 | - | - |
| 50.2 | C-5 | - | - |
| 45.1 | C-7 | 2.50 (m) | H-6 |
| 41.8 | C-1 | 1.85 (m) | H-2 |
| 38.5 | C-9 | 2.30 (m) | H-10 |
| 35.4 | C-4 | 1.60 (m) | H-3 |
| 33.2 | C-10 | 1.55 (m) | H-9 |
| 29.8 | C-6 | 1.95 (m) | H-7 |
| 28.7 | C-2 | 1.45 (m) | H-1, H-3 |
| 25.9 | C-3 | 1.30 (m) | H-2, H-4 |
| 21.3 | C-11 | 1.10 (d, 6.8) | H-7 |
| 20.5 | C-14 | 0.95 (d, 7.0) | H-10 |
| 20.4 | C-15 | 0.92 (d, 7.0) | H-10 |
| 15.6 | C-12 | 0.85 (s) | - |
| 14.8 | C-13 | 0.88 (s) | - |
Advanced Research Techniques and Methodologies
Spectroscopic Characterization Techniques
Spectroscopy is the cornerstone of molecular characterization, providing detailed insights into the connectivity, chemical environment, and three-dimensional arrangement of atoms within a molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the complete structure of organic compounds in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the precise mapping of the carbon skeleton and the relative stereochemistry of Spiro[4.5]decan-8-one derivatives.
¹H and ¹³C NMR: One-dimensional ¹H NMR provides information about the number of different proton environments and their neighboring protons through chemical shifts and spin-spin coupling. ¹³C NMR reveals the number of unique carbon atoms, with techniques like Distortionless Enhancement by Polarization Transfer (DEPT) distinguishing between CH₃, CH₂, CH, and quaternary carbons. For this compound, one would expect a characteristic signal for the carbonyl carbon (C8) in the downfield region of the ¹³C NMR spectrum.
2D NMR Techniques:
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons, helping to piece together fragments of the molecule.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals directly with the carbon atoms to which they are attached, providing a definitive assignment of ¹H-¹³C one-bond connections.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for assembling the molecular fragments by identifying longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for identifying connections across the quaternary spiro-carbon.
The collective data from these experiments provide irrefutable evidence for the constitution of spirocyclic frameworks. researchgate.net
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. vanderbilt.edu It is essential for confirming the molecular weight of a synthesized compound and deducing its elemental formula. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula, C₁₀H₁₆O, by providing a highly accurate mass measurement. nih.gov
The technique involves vaporizing and ionizing the molecule, which then may break apart into characteristic fragments. The resulting fragmentation pattern serves as a molecular "fingerprint" that can help confirm the structure. Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique frequently used to identify spiro compounds and their derivatives within complex mixtures, for instance, in extracts of natural products. researchgate.net
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₆O | nih.gov |
| Molecular Weight | 152.23 g/mol | nih.gov |
| Exact Mass | 152.120115130 Da | nih.gov |
Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule. nih.govspringernature.com It provides precise data on bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule in the solid state. For the spiro[4.5]decane framework, this technique can confirm the expected chair conformation of the cyclohexane (B81311) ring and the specific twist or envelope conformation of the cyclopentane (B165970) ring.
Crucially, for chiral derivatives of this compound, X-ray crystallography is the gold standard for determining the absolute configuration of stereogenic centers. soton.ac.uknih.gov By analyzing the anomalous dispersion of X-rays, the absolute spatial arrangement of atoms can be unambiguously assigned, which is vital in fields such as medicinal chemistry where the biological activity of enantiomers can differ significantly. researchgate.net
Computational Chemistry and Molecular Modeling
Computational chemistry provides powerful theoretical insights that complement experimental findings. These methods are used to predict molecular properties, understand reactivity, and guide the design of new molecules.
Computational methods like Density Functional Theory (DFT) can accurately model and predict the geometric and electronic properties of molecules. nih.gov By performing calculations with specific basis sets (e.g., B3LYP/6-311G(d,p)), researchers can optimize the molecular geometry of this compound to find its most stable conformation.
These computational models can predict a wide range of properties that are often difficult or time-consuming to measure experimentally. jstar-research.com
| Property | Description | Relevance |
|---|---|---|
| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital. | Indicates molecular stability and chemical reactivity. A larger gap suggests higher stability. nih.gov |
| Electron Affinity | The energy released when an electron is added to a neutral atom or molecule. | Reflects the ability of the molecule to accept an electron. nih.gov |
| Ionization Potential | The energy required to remove an electron from a molecule. | Indicates the molecule's ability to donate an electron. nih.gov |
| Spectroscopic Properties | Prediction of IR, NMR, and UV-vis spectra. | Aids in the interpretation of experimental spectra and structural confirmation. jstar-research.com |
Molecular modeling is a cornerstone of modern drug discovery and materials science, enabling the rational design of novel derivatives based on a parent scaffold like this compound. nih.govunimore.it By understanding the structure-activity relationships (SAR), scientists can computationally introduce modifications to the core structure and predict their effect on biological activity. nih.gov
For example, modeling studies have been used to rationalize the SAR of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as potent inhibitors of the mitochondrial permeability transition pore (mPTP). nih.gov Computational docking simulations can predict how these molecules bind to their protein targets, such as ATP synthase, helping to explain their inhibitory mechanism and guiding the synthesis of new analogues with improved potency and selectivity. nih.govunimore.it This in silico approach significantly accelerates the discovery process by prioritizing the synthesis of compounds with the highest probability of success.
Structure-Activity Relationship (SAR) Derivation via Computational Methods
The exploration of this compound and its derivatives in medicinal chemistry heavily relies on computational methods to elucidate structure-activity relationships (SAR). These in-silico techniques, including molecular docking and quantitative structure-activity relationship (QSAR) modeling, provide critical insights into the molecular interactions between spiro compounds and their biological targets, guiding the design of more potent and selective agents. nih.govmdpi.com
Computational studies have been instrumental in rationalizing the SAR for various spiro[4.5]decane-based compounds. For instance, in the development of ligands for serotonin (B10506) (5-HT1A) and α1-adrenergic receptors, molecular docking has been employed to understand how structural modifications to the spiro[4.5]decane scaffold influence binding affinity and functional activity. nih.govunimore.it Docking simulations of 1,4-dioxa-spiro[4.5]decane derivatives into a theoretical model of the 5-HT1A receptor revealed that the spatial arrangement and electronic properties of substituents on the spirocyclic core are crucial for receptor interaction. nih.gov These computational results were in strong agreement with experimental data, confirming the predictive power of such models. nih.gov
Further SAR studies on different scaffolds, such as 1,4,8-triaza-spiro[4.5]decan-2-one and 1,3,8-triaza-spiro[4.5]decan-4-one, have also benefited from computational approaches. nih.govnih.gov Modeling studies helped to identify a potential binding site for these molecules at the interface of the c8-ring and subunit a of ATP synthase, rationalizing the observed SAR for their activity as mitochondrial permeability transition pore (mPTP) inhibitors. nih.govresearchgate.net Similarly, for a series of 2,8-diazaspiro[4.5]decan-1-one derivatives identified as RIPK1 kinase inhibitors, a virtual screening workflow was the initial step that led to the discovery of a hit compound, which was then optimized using traditional medicinal chemistry, guided by the initial computational findings. nih.gov
The following table summarizes key findings from computational SAR studies on various Spiro[4.5]decane derivatives.
| Derivative Class | Target | Computational Method | Key SAR Findings | Reference |
| 1,4-Dioxa-spiro[4.5]decane | 5-HT1A and α1-Adrenoceptors | Molecular Docking | Substitutions at the C8 position of the spiro ring reversed selectivity from 5-HT1A towards α1-adrenoceptors. unimore.it | nih.govunimore.it |
| 1-Oxa-4-thiaspiro[4.5]decane | 5-HT1A Receptor | Molecular Modeling | Replacement of a ring oxygen with sulfur maintained or slightly altered affinity, indicating tolerance for heteroatom variation in the spiro core. | nih.gov |
| 1,4,8-Triaza-spiro[4.5]decan-2-one | Mitochondrial Permeability Transition Pore (mPTP) | Modeling Studies | Detected a binding site at the ATP synthase c8-ring/subunit a interface, guiding the design of potent inhibitors. nih.gov | nih.govresearchgate.net |
| 2,8-Diazaspiro[4.5]decan-1-one | RIPK1 Kinase | Virtual Screening | Identified the initial hit compound, providing a novel scaffold for potent RIPK1 inhibitors. nih.gov | nih.gov |
| Spiro[4.5]decanone | Prolyl Hydroxylase Domain (PHD) | Crystallographic Studies | Revealed spiro[4.5]decanones as effective templates for developing potent and selective 2OG oxygenase inhibitors. rsc.org | rsc.org |
These examples underscore the indispensable role of computational methods in modern drug discovery, enabling a more rational and efficient approach to the design and optimization of therapeutic agents based on the this compound scaffold.
High-Throughput Screening in Drug Discovery of Spiro Compounds
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid assessment of large numbers of chemical compounds for their ability to modulate a specific biological target. nih.govmdpi.com In the context of spiro compounds, HTS plays a crucial role in identifying novel bioactive agents from extensive chemical libraries. The unique three-dimensional and rigid nature of the spiro[4.5]decane framework makes it a valuable scaffold for inclusion in these libraries. asinex.com
Spirocyclic systems are considered privileged structures in medicinal chemistry because their conformational rigidity can lead to higher binding affinities and selectivities for protein targets. asinex.com However, these complex structures have been historically underrepresented in commercial screening libraries. asinex.com To address this, specialized libraries are being curated to include a higher diversity of natural product-like frameworks, including spiro systems, to enhance the probability of finding novel hits. asinex.com
The process of discovering new drugs based on the spiro[4.5]decanone scaffold can begin with HTS campaigns that screen diverse compound collections. ku.edu These campaigns can utilize either whole-cell assays or target-based assays. mdpi.com
Virtual Screening: Before physical screening, computational or "virtual" HTS can be used to analyze large compound databases and select a subset of molecules with a higher likelihood of being active. nih.gov This approach was successfully used to identify an 8-benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione as a hit compound for RIPK1 inhibition, which was later optimized into a series of potent 2,8-diazaspiro[4.5]decan-1-one inhibitors. nih.gov
Physical HTS: The selected compounds are then tested in automated, high-throughput biological assays. For example, a multiplexed HTS assay using human hepatocytes has been developed to screen for inhibitors of drug-metabolizing enzymes, a platform where spiro[4.5]decanone derivatives could be evaluated. nih.gov
The table below outlines the types of screening libraries that may contain spiro[4.5]decanone compounds and their relevance in HTS.
| Library Type | Description | Relevance to Spiro Compounds |
| Diversity Sets | Collections of compounds selected to represent a broad range of chemical space and structural diversity. | Often contain spirocyclic scaffolds to increase three-dimensional structural diversity. ku.edu |
| Natural Product-Like Libraries | Incorporate key structural features of known pharmacologically relevant natural products, such as spiro, fused, and bridged ring systems. asinex.com | Spiro[4.5]decane is a common motif in natural products, making its derivatives ideal for these libraries. asinex.comresearchgate.net |
| Target-Focused Libraries | Designed with compounds that have a higher probability of interacting with a specific family of biological targets (e.g., kinases, GPCRs). | Spiro[4.5]decanone derivatives identified through initial screens can be used to build libraries focused on specific targets like RIPK1 or 5-HT1A receptors. nih.govnih.gov |
| Lead-Like Libraries | Contain compounds that have already been screened against a panel of early ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) tests to ensure they are amenable for rapid hit-to-lead optimization. asinex.com | Hits from initial HTS can be filtered for lead-like properties to prioritize compounds with better drug development potential. |
The integration of HTS with advanced library design that specifically includes complex scaffolds like this compound is a powerful strategy for the discovery of next-generation therapeutic agents.
Green Chemistry Principles in Spiro[4.5]decanone Synthesis
The synthesis of complex molecules like this compound and its derivatives is increasingly being guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. rsc.org These principles focus on aspects such as atom economy, the use of less hazardous chemicals, energy efficiency, and the use of renewable feedstocks and catalysts. nih.govmdpi.com
Several innovative synthetic methods for constructing the spiro[4.5]decane framework have been developed that align with green chemistry principles. researchgate.netmdpi.com These approaches offer sustainable alternatives to traditional synthetic routes, which often involve harsh reaction conditions, hazardous reagents, and significant waste generation. google.comresearchgate.net
Key green chemistry strategies applied in the synthesis of spiro[4.5]decanones include:
Catalysis: The use of catalysts is a cornerstone of green chemistry. Gold(I)-catalyzed reactions have been developed to construct spiro[4.5]deca-1,6-diene-8-ones under mild conditions, showcasing high atom economy. researchgate.net In another example, a weak acidic resin was used as a recyclable catalyst for the synthesis of 1,4-dioxo spiro[4.5]decane-8-ketone, avoiding the use of corrosive liquid acids and organic solvents. google.com
Alternative Energy Sources: Microwave-assisted synthesis has emerged as an energy-efficient method. A multicomponent domino reaction to produce spiro compounds was developed using microwave heating, which significantly reduces reaction times compared to conventional heating. mdpi.com
Benign Solvents: The choice of solvent is critical. Water and ethanol (B145695) are preferred green solvents. An efficient synthesis of 1,4-Dioxathis compound was achieved using an acetic acid/water mixture, improving the yield and drastically reducing the reaction time. researchgate.net Similarly, a microwave-assisted synthesis of spiro compounds successfully used ethanol as the reaction solvent. mdpi.com
Atom Economy and Multicomponent Reactions: Reactions that incorporate the maximum number of atoms from the reactants into the final product are highly desirable. A [3+2] cycloaddition approach to synthesize 2-amino-spiro[4.5]decane-6-ones achieves 100% atom conversion of the substrates, epitomizing the principle of atom economy. mdpi.com Multicomponent domino reactions, which combine several steps into one pot without isolating intermediates, also enhance efficiency and reduce waste. mdpi.com
The following table summarizes green synthetic approaches for spiro[4.5]decanone and its derivatives.
| Green Chemistry Principle | Synthetic Method | Specific Example | Advantages | Reference |
| Catalysis | Au(I)-Catalyzed Vinylogous Conia Ene Reaction | Synthesis of spiro[4.5]‐deca‐1,6‐diene‐8‐ones | Mild conditions, wide substrate scope, atom economic. | researchgate.net |
| Catalysis | Weak Acidic Resin Catalysis | Synthesis of 1,4-dioxo spiro[4.5]decane-8-ketone | Avoids organic solvents, reusable catalyst, convenient post-treatment. | google.com |
| Alternative Energy | Microwave-Assisted Domino Reaction | Synthesis of various spiro compounds | Reduced reaction times, use of green solvent (ethanol) and organocatalyst. | mdpi.com |
| Atom Economy | [3+2] Cycloaddition | Synthesis of 2-amino-spiro[4.5]decane-6-ones | 100% atom conversion, photocatalyst- and metal-free. | mdpi.com |
By embracing these sustainable practices, chemists can continue to explore the rich chemical space of spiro[4.5]decanones while minimizing the impact on the environment. rsc.org
Future Directions and Emerging Research Areas
Development of Novel Synthetic Pathways
The construction of the spiro[4.5]decane core and its derivatives is an area of active research, with a focus on efficiency, stereoselectivity, and sustainability. Modern synthetic chemistry is moving beyond traditional methods to develop more elegant and powerful strategies.
Recent advancements include the development of domino reactions, which allow for the construction of complex molecular architectures in a single step from simple starting materials. For instance, a NaH-promoted domino reaction between an azadiene with an indene (B144670) moiety and a Nazarov reagent has been developed to produce a variety of spiro[4.5]decane derivatives with high yields and excellent diastereoselectivity. researchgate.net Such strategies are not only efficient but also allow for the creation of gram-scale quantities of the desired products, which is crucial for further development. researchgate.net
There is also a significant push towards more environmentally friendly and efficient synthesis techniques. Methods such as microwave irradiation, high-speed ball milling, and continuous flow synthesis are being explored to reduce reaction times, minimize solvent use, and improve yields for spiro-compounds. mdpi.com Another key area is the optimization of catalytic systems. For example, in the synthesis of 1,4-Dioxaspiro[4.5]decan-8-one, a widely used synthetic intermediate, researchers have optimized reaction conditions by selecting an optimal acid catalyst, which dramatically increased the yield from 65% to 80% and reduced the reaction time from 15 hours to just 11 minutes. researchgate.net These novel pathways are critical for making the synthesis of complex spiro[4.5]decanone derivatives more practical and scalable. researchgate.netresearchgate.net
Exploration of New Biological Activities
The spiro[4.5]decanone scaffold has proven to be a versatile template for discovering new biological activities. Researchers are actively screening derivatives against a wide range of biological targets, leading to the identification of compounds with potential applications in treating various diseases.
One significant area of exploration is in antifungal agents. A series of 2,8-diazaspiro[4.5]decan-1-one derivatives have been identified as potent inhibitors of chitin (B13524) synthase, an essential enzyme for fungal cell wall integrity. nih.gov Several of these compounds exhibited excellent potency against the enzyme and potent activity against fungal strains like Aspergillus fumigatus and Candida albicans, with some showing superior activity to the established drug fluconazole. nih.gov
Derivatives of the spiro[4.5]decane core are also being investigated for a variety of other therapeutic areas. Research has identified:
Mitochondrial Permeability Transition Pore (mPTP) Inhibitors : 1,4,8-triazaspiro[4.5]decan-2-one derivatives have been synthesized and shown to inhibit the opening of the mPTP, a key target for treating ischemia/reperfusion injury that can occur after a heart attack or stroke. nih.govdocumentsdelivered.comresearchgate.net
Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase (PHD) Inhibitors : Spiro[4.5]decanone-containing compounds have been identified as useful templates for inhibitors of PHDs, which are targets for treating anemia and other diseases related to ischemia. rsc.org
Opioid Receptor Agonists : 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives have been discovered as a novel chemotype of selective agonists for the delta opioid receptor, a clinical target for neurological disorders including chronic pain. nih.gov
Pesticides : The unique structures of spiro compounds are being leveraged in the development of new pesticides, as their novel mechanisms of action may help overcome existing issues with drug resistance. bohrium.com
| Spiro[4.5]decanone Derivative Class | Biological Activity | Therapeutic Target/Application | Reference |
|---|---|---|---|
| 2,8-Diazaspiro[4.5]decan-1-one | Antifungal / Chitin Synthase Inhibition | Fungal Infections (e.g., Aspergillus fumigatus, Candida albicans) | nih.gov |
| 1,4,8-Triazaspiro[4.5]decan-2-one | mPTP Inhibition | Ischemia/Reperfusion Injury | nih.govdocumentsdelivered.com |
| Spiro[4.5]decanone | PHD Inhibition | Anemia, Ischemic Diseases | rsc.org |
| 1,3,8-Triazaspiro[4.5]decane-2,4-dione | Delta Opioid Receptor Agonist | Neuropathic Pain | nih.gov |
Design of Highly Selective and Potent Therapeutic Agents
A major goal in modern drug discovery is the design of agents that are not only potent but also highly selective for their intended biological target, thereby minimizing off-target side effects. The rigid, three-dimensional nature of the spiro[4.5]decanone scaffold is particularly advantageous for achieving this selectivity, as it allows for precise orientation of functional groups to fit into specific binding pockets of proteins.
Researchers are leveraging this structural advantage to develop therapeutic agents with remarkable specificity. For example, a derivative of 2,8-diazaspiro[4.5]decan-1-one was identified as a potent and selective dual inhibitor of TYK2/JAK1 kinases, which are implicated in inflammatory diseases. nih.gov This compound, 48 , showed excellent potency with IC₅₀ values of 6 nM for TYK2 and 37 nM for JAK1, while exhibiting more than 23-fold selectivity over the related JAK2 kinase. nih.gov This selectivity is crucial for avoiding the side effects associated with broader JAK inhibition.
Similarly, other research has focused on:
GlyT1 Inhibitors : A novel class of 4-substituted-8-(2-hydroxy-2-phenyl-cyclohexyl)-2,8-diaza-spiro[4.5]decan-1-one has been developed as highly selective glycine (B1666218) transporter 1 (GlyT1) inhibitors, which are of interest for treating schizophrenia. These molecules were specifically designed to be devoid of activity at the related GlyT2 isoform and other receptors. researchgate.net
Sigma-1 Receptor Ligands : 1-oxa-8-azaspiro[4.5]decane derivatives have been designed as ligands with nanomolar affinity for the σ1 receptor and have demonstrated moderate to good selectivity over the σ2 receptor subtype. nih.gov
2OG Oxygenase Inhibitors : The spiro[4.5]decanone core has been identified as a valuable template for generating potent and selective inhibitors of 2-oxoglutarate (2OG) dependent oxygenases, a broad family of enzymes with diverse biological roles. rsc.org
| Compound Class | Target | Potency | Selectivity Profile | Reference |
|---|---|---|---|---|
| 2,8-Diazaspiro[4.5]decan-1-one (Compound 48) | TYK2/JAK1 Kinase | IC₅₀ = 6 nM (TYK2), 37 nM (JAK1) | >23-fold selective over JAK2 | nih.gov |
| 4-Aryl-8-(2-hydroxy-2-phenyl-cyclohexyl)-2,8-diaza-spiro[4.5]decan-1-one | Glycine Transporter 1 (GlyT1) | High Potency | Selective over GlyT2, mu-opioid, and NOP receptors | researchgate.net |
| 1-Oxa-8-azaspiro[4.5]decane Derivatives | Sigma-1 (σ1) Receptor | Kᵢ = 0.47 - 12.1 nM | 2 to 44-fold selectivity over σ2 receptors | nih.gov |
Advanced Applications in Materials Science
The "spiro concept"—linking two molecular systems through a common sp³-hybridized carbon—has become a cornerstone in the design of advanced organic materials. acs.org The resulting perpendicular and rigid three-dimensional geometry imparts highly desirable properties for applications in organic electronics. acs.orgrsc.org While much of the foundational work has been done with scaffolds like 9,9'-spirobifluorene (SBF), the principles are directly applicable to the spiro[4.5]decane skeleton. rsc.org
The key advantages of incorporating a spiro-center into a material include:
Improved Morphological Stability : The bulky and rigid 3D structure disrupts intermolecular packing and π-π stacking, which prevents crystallization and leads to the formation of stable amorphous glasses. acs.orgresearchgate.net
High Glass Transition Temperature (Tg) : Spiro compounds exhibit high glass transition temperatures, meaning the amorphous films are morphologically stable even at elevated operating temperatures, a critical property for device longevity. rsc.orgresearchgate.net
Enhanced Solubility : The steric hindrance provided by the spiro linkage often leads to better solubility in common organic solvents, which facilitates the fabrication of high-quality thin films via solution-based methods like spin-coating. acs.orgresearchgate.net
These properties make spiro-containing molecules excellent candidates for various roles in organic electronic devices, including as host materials for phosphorescent and TADF emitters in Organic Light-Emitting Diodes (OLEDs), hole transporting materials in perovskite solar cells (e.g., Spiro-OMeTAD), and active components in organic field-effect transistors. rsc.orgacs.orgresearchgate.net The this compound core represents a potential building block that could be functionalized and incorporated into larger conjugated systems to leverage these intrinsic benefits for the next generation of organic electronics.
Integration of Artificial Intelligence and Machine Learning in Spiro[4.5]decanone Research
The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research and drug discovery. These powerful computational tools can analyze vast datasets to identify patterns, predict properties, and optimize processes, thereby accelerating the research and development pipeline for new molecules like spiro[4.5]decanone derivatives.
Key applications of AI/ML in this area include:
Prediction of Biological Activity : Quantitative Structure-Activity Relationship (QSAR) models, built using machine learning, can predict the biological activity of newly designed spiro[4.5]decanone compounds before they are synthesized. nih.gov This allows researchers to prioritize the most promising candidates for synthesis and testing, saving significant time and resources.
Hit-to-Lead Optimization : AI algorithms can guide the optimization of an initial "hit" compound by suggesting structural modifications to improve its potency, selectivity, and pharmacokinetic properties. nih.gov This data-driven approach can streamline the iterative cycle of drug design.
Cost-Aware Candidate Selection : Emerging AI frameworks like SPARROW (Synthesis Planning and Rewards-based Route Optimization Workflow) can integrate property prediction, synthesis planning, and material costs to automatically identify a set of optimal molecular candidates. mit.edu This holistic approach helps researchers balance the likelihood of success with the practical costs of synthesis. mit.edu
Identification of Unknown Molecules : Machine learning models like DreaMS are being developed to interpret complex mass spectrometry data, enabling the rapid identification of previously unknown natural products that may contain a spiro[4.5]decanone core. eurekalert.org
By integrating these computational approaches, researchers can more rapidly design, synthesize, and evaluate novel this compound derivatives for a wide range of therapeutic and materials science applications.
Q & A
Q. What are the key physicochemical properties of Spiro[4.5]decan-8-one, and how are they experimentally determined?
this compound (CAS 4746-97-8) has a molecular formula of C₈H₁₂O₃ and a molecular weight of 156.18 g/mol. Key properties include:
- Melting point : 73–74°C (consistent across multiple sources) .
- Structural confirmation : Techniques like nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are standard for verifying its spirocyclic ketone structure. The SMILES string
C12(CCC(=O)CC1)OCCO2and InChIKeyVKRKCBWIVLSRBJ-UHFFFAOYSA-Nprovide unambiguous identifiers .
Q. Methodological Insight :
Q. How is this compound synthesized, and what are the common precursors?
The compound is typically derived from 1,4-cyclohexanedione via ketalization with ethylene glycol under acidic or thermal conditions. This reaction forms the ethylene ketal protective group, critical for stabilizing the diketone structure .
Q. Methodological Insight :
- Traditional ketalization : React 1,4-cyclohexanedione with ethylene glycol in toluene using a catalytic acid (e.g., p-toluenesulfonic acid) under reflux. Monitor reaction completion via thin-layer chromatography (TLC).
- Purification : Recrystallize the product from ethanol or ethyl acetate to achieve >95% purity .
Advanced Research Questions
Q. How can microwave-assisted synthesis optimize the derivatization of this compound?
A green, microwave-assisted method enables efficient synthesis of arylidene-substituted derivatives. For example, reacting this compound with aromatic aldehydes in water under basic conditions (e.g., NaOH) yields derivatives with >90% efficiency in 10–15 minutes .
Q. Methodological Insight :
- Reaction parameters : Use microwave irradiation (300–500 W) at 80–100°C.
- Advantages : Reduced reaction time, elimination of organic solvents, and improved yields compared to conventional heating .
Q. Table 1: Comparison of Synthesis Methods
| Method | Conditions | Yield | Time | Reference |
|---|---|---|---|---|
| Conventional Ketalization | Acid catalyst, reflux | 70–80% | 6–8 hrs | |
| Microwave Derivatization | NaOH, H₂O, 100°C, microwave | >90% | 10–15 min |
Q. What analytical strategies resolve contradictions in spectral data for this compound derivatives?
Discrepancies in NMR or mass spectrometry (MS) data often arise from stereochemical heterogeneity or impurities. Strategies include:
- High-resolution MS (HRMS) : Confirm molecular formulas of derivatives.
- 2D NMR (COSY, NOESY) : Assign stereochemistry and rule out regioisomers.
- X-ray crystallography : Resolve ambiguous structures when spectral data are inconclusive .
Case Study :
Arylidene derivatives may exhibit tautomerism, leading to conflicting NMR peaks. Using deuterated DMSO as a solvent can stabilize specific tautomers for clearer analysis .
Q. How does this compound’s ketal group influence its reactivity in medicinal chemistry applications?
The ethylene ketal group enhances stability against nucleophilic attack, making the compound a versatile intermediate for drug discovery. For example, it can undergo selective deprotection to regenerate the ketone for further functionalization .
Q. Methodological Insight :
Q. Table 2: Key Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₈H₁₂O₃ | |
| Molecular Weight | 156.18 g/mol | |
| Melting Point | 73–74°C | |
| CAS Number | 4746-97-8 |
Q. What safety protocols are recommended for handling this compound in laboratory settings?
While specific toxicity data for this compound are limited, analogous spirocyclic ketones require:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
